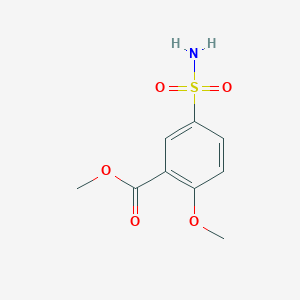

Methyl 2-methoxy-5-sulfamoylbenzoate

Descripción general

Descripción

Methyl 2-methoxy-5-sulfamoylbenzoate is an organic compound with the molecular formula C9H11NO5S and a molecular weight of 245.25 g/mol . It is also known by other names such as 4-Methoxy-3-(methoxycarbonyl)benzenesulfonamide and Methyl 5-(aminosulfonyl)-2-methoxybenzoate . This compound is a white to off-white crystalline powder with a melting point of 175-177°C . It is primarily used as an intermediate in the synthesis of various pharmaceutical compounds, including antipsychotic drugs like sulpiride .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Methyl 2-methoxy-5-sulfamoylbenzoate involves several steps:

Etherification: The phenol hydroxyl group of salicylic acid is methylated to form methyl salicylate.

Sulfonylation: The methyl salicylate is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.

Amination: The sulfonyl chloride derivative is treated with sodium amino sulfinate to form the sulfonamide group.

Esterification: Finally, the carboxylic acid group is esterified to form the methyl ester

Industrial Production Methods: In industrial settings, the synthesis is optimized for high yield and purity. The process involves:

- Reacting 2-methoxy-5-methyl chlorobenzoate with sodium amino sulfinate in the presence of a solvent and a catalyst at 45-60°C for 10-14 hours .

- After the reaction, activated carbon is added for decoloration, and the mixture is filtered to remove the catalyst and by-products.

- The filtrate is concentrated under reduced pressure to obtain this compound .

Análisis De Reacciones Químicas

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form 2-methoxy-5-sulfamoylbenzoic acid, a precursor for further functionalization:

| Condition | Reagents | Product | Application |

|---|---|---|---|

| Acidic Hydrolysis | HCl (aqueous), reflux | 2-Methoxy-5-sulfamoylbenzoic acid | Synthesis of carboxylate salts |

| Basic Hydrolysis | NaOH (aqueous), 60–80°C | Sodium 2-methoxy-5-sulfamoylbenzoate | Water-soluble derivatives |

Key Findings :

-

Hydrolysis rates depend on pH and temperature, with basic conditions favoring faster conversion .

-

The carboxylic acid derivative is critical for generating active pharmaceutical ingredients (APIs) via salt formation .

Sulfamoyl Group Reactivity

The sulfamoyl group (-SO₂NH₂) participates in two primary reactions:

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields N-alkylated sulfonamides:

Applications : Modifying the sulfamoyl group enhances drug bioavailability or target specificity .

Acid-Catalyzed Rearrangement

Under strong acidic conditions (e.g., H₂SO₄), the sulfamoyl group may undergo desulfonation or rearrangement, though this is typically avoided in industrial processes .

Decolorization and Purification

Post-synthesis, MMSB is treated with activated carbon to adsorb impurities, followed by vacuum distillation to isolate the pure compound. Key parameters include:

-

Decolorization : 2–5% activated carbon (w/w), 30–60 minutes .

-

Vacuum Drying : 60°C under reduced pressure to remove residual solvents .

Stability Under Thermal and Oxidative Conditions

MMSB exhibits moderate thermal stability but decomposes above 180°C. Oxidative degradation studies show:

-

Oxidative Agents : H₂O₂ or KMnO₄ in acidic media cleave the sulfamoyl group, forming sulfonic acids .

-

Light Sensitivity : Prolonged UV exposure causes ester group hydrolysis, necessitating storage in amber containers .

Industrial-Scale Optimization

Comparative analysis of synthetic routes highlights efficiency improvements:

| Method | Catalyst | Reaction Time (h) | Yield | Purity |

|---|---|---|---|---|

| Copper-Catalyzed | CuCl | 12 | 94.5% | 99.51% |

| Direct Sulfonation | HSO₃Cl | 12–14 | 85–90% | 97.2% |

| Two-Step Process | CuBr | 10–14 | 92% | 98.8% |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Methyl 2-methoxy-5-sulfamoylbenzoate serves as a crucial intermediate in the synthesis of various antipsychotic medications , notably sulpiride and its enantiomer, left-handed sulpiride. These drugs are utilized to treat conditions such as schizophrenia and depression. The compound's structure allows it to interact effectively with biological targets, making it a valuable building block in pharmaceutical formulations .

Innovative Synthesis Techniques

A notable method involves the reaction of 2-methoxy-5-chlorobenzoic acid methyl ester with sodium aminosulfinate under controlled conditions (temperature and time) to yield high-quality this compound with minimal environmental waste . This method emphasizes:

- Shortened Process Flow : Reduces the number of steps required for synthesis.

- High Yield : Achieves yields exceeding 90%.

- Environmental Friendliness : Minimizes the generation of hazardous by-products, aligning with green chemistry principles .

Market Trends and Future Prospects

The global market for this compound is expanding rapidly due to increasing demand in pharmaceutical applications. Market analyses indicate a steady growth trajectory driven by advancements in drug development and manufacturing technologies .

Economic Impact

As pharmaceutical companies seek to optimize their production processes, the demand for efficient intermediates like this compound is expected to rise. This trend may lead to increased investments in research and development focused on this compound's applications.

Sulpiride Synthesis

In a study examining the synthesis of sulpiride, researchers utilized this compound as a key intermediate. The study highlighted the compound's effectiveness in achieving desired pharmacological properties while maintaining cost-efficiency in production .

Environmental Assessment

Another case study evaluated the environmental impact of different synthesis methods for this compound. The findings underscored the advantages of newer methods that significantly reduce waste generation compared to traditional approaches .

Mecanismo De Acción

The mechanism of action of Methyl 2-methoxy-5-sulfamoylbenzoate is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. In the case of sulpiride, it acts by inhibiting dopamine receptors in the brain, which helps in the treatment of psychotic disorders .

Comparación Con Compuestos Similares

- Methyl 5-(aminosulfonyl)-2-methoxybenzoate

- 4-Methoxy-3-(methoxycarbonyl)benzenesulfonamide

- 2-Methoxy-5-sulfamoylbenzoic acid

Comparison: Methyl 2-methoxy-5-sulfamoylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to its analogs, it offers a balance of reactivity and stability, making it a valuable intermediate in pharmaceutical synthesis .

Actividad Biológica

Methyl 2-methoxy-5-sulfamoylbenzoate (MMSB) is a compound of significant interest in pharmaceutical chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of MMSB, focusing on its roles in drug development, particularly as an intermediate for various pharmaceuticals, including antipsychotics and anticancer agents.

MMSB is characterized by its sulfonamide group, which is essential for its interaction with biological targets. It is synthesized through a series of chemical reactions involving salicylic acid derivatives and sulfonyl chlorides. The typical synthetic route includes etherification, sulfonylation, amination, and esterification processes, yielding high-quality products suitable for pharmaceutical applications .

1. Anticancer Properties

MMSB has been investigated for its potential as an inhibitor of carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors that contributes to tumor growth and metastasis. Studies have shown that MMSB exhibits high binding affinity to CAIX, with a dissociation constant () as low as 0.12 nM, indicating its potential as a selective anticancer agent . The intrinsic binding thermodynamics suggest that modifications to the compound can enhance its selectivity and efficacy against cancer cells.

2. Neuropharmacological Effects

As an intermediate in the synthesis of sulpiride and levosulpiride, MMSB plays a crucial role in the development of drugs used to treat psychiatric disorders such as schizophrenia and depression. These drugs function primarily by modulating dopamine receptors in the brain, thus influencing neurotransmission pathways that are often dysregulated in these conditions .

3. Antiviral Activity

MMSB has also been identified as a reactant in the preparation of compounds that inhibit HCV NS5B polymerase, a key enzyme in the replication of the hepatitis C virus. This suggests that MMSB may possess antiviral properties that could be further explored for therapeutic applications against viral infections .

Case Study 1: Anticancer Efficacy

A study conducted on various sulfonamide derivatives, including MMSB, demonstrated their ability to inhibit CAIX activity effectively. The results indicated that compounds with similar structures exhibited significant anticancer activity in vitro, leading to reduced tumor cell proliferation and increased apoptosis rates .

Case Study 2: Neuropharmacological Applications

Clinical trials involving sulpiride derivatives have shown promising results in managing symptoms of schizophrenia. Participants reported improved cognitive function and reduced psychotic symptoms when treated with formulations containing MMSB-derived compounds .

Table 1: Binding Affinity of MMSB Derivatives to CA Isozymes

| Compound | (nM) | Selectivity Ratio |

|---|---|---|

| This compound | 0.12 | >100 |

| Other CA Inhibitors | Varies | <10 |

Table 2: Pharmacological Properties of Sulpiride Derivatives

| Property | Sulpiride | Levosulpiride | MMSB Derivative |

|---|---|---|---|

| Dopamine Receptor Affinity | High | Moderate | High |

| Clinical Efficacy | Effective | Effective | Under Investigation |

| Side Effects | Moderate | Low | Minimal |

Propiedades

IUPAC Name |

methyl 2-methoxy-5-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S/c1-14-8-4-3-6(16(10,12)13)5-7(8)9(11)15-2/h3-5H,1-2H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDYDRQLKPGNNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057718 | |

| Record name | Methyl 5-sulfamoyl-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33045-52-2 | |

| Record name | Methyl 2-methoxy-5-sulfamoylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33045-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-sulfamoyl-o-anisate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033045522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-sulfamoyl-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-sulphamoyl-o-anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 5-SULFAMOYL-O-ANISATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8XVA6KYT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of the proposed synthesis method for Methyl 2-methoxy-5-sulfamoylbenzoate compared to previous methods?

A1: The research article highlights several advantages of the proposed synthesis method for this compound []. Firstly, the process is shorter compared to previous methods. Secondly, it leads to a higher yield and better quality of the final product. Lastly, and importantly, this method avoids the generation of three waste products that could potentially harm the environment, making it a more environmentally friendly option suitable for large-scale industrial production.

Q2: Are there any specific analytical techniques mentioned in the paper used to characterize the synthesized this compound?

A2: While the paper focuses on the optimized synthesis method for this compound, it doesn't delve into specific analytical techniques used for its characterization []. Further research would be needed to determine what techniques, such as NMR spectroscopy, mass spectrometry, or infrared spectroscopy, were employed to confirm the identity and purity of the synthesized compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.